Boc-Gln(Xan)-OH Boc-Gln(Xan)-OH
Brand Name: Vulcanchem
CAS No.: 55260-24-7
VCID: VC21539006
InChI: InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)24-16(21(27)28)12-13-19(26)25-20-14-8-4-6-10-17(14)30-18-11-7-5-9-15(18)20/h4-11,16,20H,12-13H2,1-3H3,(H,24,29)(H,25,26)(H,27,28)/t16-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O
Molecular Formula: C23H26N2O6
Molecular Weight: 426.5 g/mol

Boc-Gln(Xan)-OH

CAS No.: 55260-24-7

VCID: VC21539006

Molecular Formula: C23H26N2O6

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

Boc-Gln(Xan)-OH - 55260-24-7

Description

Boc-Gln(Xan)-OH, also known as Nα-Boc-Nδ-(9-xanthenyl)-L-glutamine, is a derivative of glutamine commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound is crucial for protecting the side chain amide group of glutamine, preventing unwanted dehydration reactions during the synthesis process.

Key Characteristics:

  • CAS Number: 55260-24-7

  • Molecular Formula: C23H26N2O6

  • Molecular Weight: 426.5 g/mol

Role in Peptide Synthesis

In peptide synthesis, particularly in Boc SPPS, Boc-Gln(Xan)-OH is used to prevent side reactions like dehydration, which can lead to the formation of unwanted byproducts. The xanthenyl group is specifically designed to be removed along with the Boc group when the next amino acid is coupled, ensuring that the peptide chain remains intact and free from side chain modifications.

Advantages:

  • Improved Solubility: The xanthenyl group enhances the solubility of the glutamine derivative, facilitating easier handling during synthesis.

  • Protection Against Dehydration: Prevents the dehydration of the amide group, reducing the risk of side reactions.

  • Easy Removal: Both protecting groups are easily removable under acidic conditions, aligning with common peptide synthesis protocols.

Synthesis and Handling

The synthesis of Boc-Gln(Xan)-OH involves the introduction of the xanthenyl protecting group to the δ-amino group of glutamine, followed by Boc protection of the α-amino group. This compound is typically stored under dry conditions to maintain its stability and effectiveness in peptide synthesis.

Handling Considerations:

  • Storage: Store in a cool, dry place to prevent degradation.

  • Handling: Handle under an inert atmosphere to avoid moisture exposure.

Research Findings and Applications

Boc-Gln(Xan)-OH has been extensively used in various peptide synthesis protocols due to its ability to prevent side reactions and improve the yield of the desired peptides. Its application is not limited to simple peptides but extends to complex peptide structures where glutamine residues are critical.

Applications:

  • Peptide Synthesis: Used in solid-phase peptide synthesis to protect glutamine residues.

  • Biological Studies: Peptides synthesized using Boc-Gln(Xan)-OH can be used in biological assays to study protein interactions and functions.

CAS No. 55260-24-7
Product Name Boc-Gln(Xan)-OH
Molecular Formula C23H26N2O6
Molecular Weight 426.5 g/mol
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid
Standard InChI InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)24-16(21(27)28)12-13-19(26)25-20-14-8-4-6-10-17(14)30-18-11-7-5-9-15(18)20/h4-11,16,20H,12-13H2,1-3H3,(H,24,29)(H,25,26)(H,27,28)/t16-/m0/s1
Standard InChIKey HOIIDGIJEPOSLL-INIZCTEOSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O
PubChem Compound 15884508
Last Modified Aug 15 2023

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